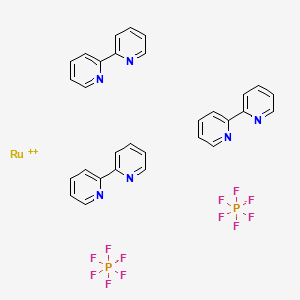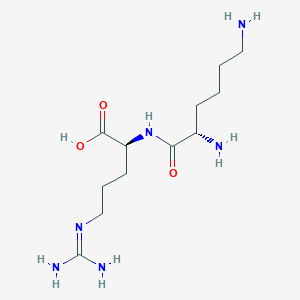
三(2,2'-联吡啶)钌(II) 六氟磷酸盐
描述
Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is a coordination complex with the chemical formula C30H24F12N6P2Ru. It is known for its vibrant orange-red color and is widely used in various scientific fields due to its unique photophysical and electrochemical properties. This compound is particularly significant in the development of light-emitting devices and as a catalyst in photoredox reactions .
科学研究应用
Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis, enabling the formation of complex molecules under mild conditions.
Biology: The compound is employed in bioimaging and as a probe for studying cellular processes due to its luminescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用机制
Target of Action
Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate), also known as TRIS(2,2’-BIPYRIDINE)RUTHENIUM(II) HEXAFLUOROPHOSPHATE, is primarily used as an active layer in electrochemical devices . Its primary target is the electron transport chain within these devices, where it plays a crucial role in facilitating electron transfer.
Mode of Action
This compound acts as a photocatalyst, absorbing light and using this energy to drive chemical reactions . Upon light absorption, the ruthenium center is excited to a higher energy state, which can then participate in electron transfer reactions. This process is crucial for the functioning of electrochemical devices.
Result of Action
The primary result of the action of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is the generation of an electrical current. It facilitates the formation of highly efficient and low voltage devices . It shows an external quantum efficiency of 0.35 and 400 cd/m^2 at 3V .
Action Environment
The action of this compound can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other chemicals in the device. For instance, its photocatalytic activity is activated at a wavelength of 425 nm . Furthermore, its stability and reactivity can be affected by the pH and temperature of the environment.
生化分析
Biochemical Properties
The most efficient ECL reaction to date involves Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) with tripropylamine (TPrA) as the co-reactant . This reaction is used in the detection and quantification of ECL in a microfluidic system with a paramagnetic microbead solid support . The complex consisting of the analyte, the capture probe, the detector probe, and the magnetic bead is brought into contact with the electrode using a magnetic field . The Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) reacts with TPrA in solution to generate the ECL signal .
Cellular Effects
The cellular effects of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) are primarily observed through its role in ECL reactions. The ECL signal generated by the reaction of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) with TPrA can be used to detect and quantify various biomolecules, providing valuable information about cellular processes .
Molecular Mechanism
The molecular mechanism of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) involves its reaction with TPrA to generate an ECL signal . This reaction is highly efficient and forms the basis of many bioanalytical applications .
Temporal Effects in Laboratory Settings
The temporal effects of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) in laboratory settings are largely related to its role in ECL reactions. The ECL signal generated by the reaction of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) with TPrA can be detected and quantified over time, providing valuable temporal information about the biochemical reactions it is involved in .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent such as zinc or sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The resulting complex is then treated with hexafluorophosphoric acid to yield the bis(hexafluorophosphate) salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it acts as a catalyst in photoredox processes.
Substitution: The bipyridine ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in photoredox catalysis, the compound can facilitate the formation of various organic molecules through radical intermediates .
相似化合物的比较
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridyl)ruthenium(II) chloride
- Tris(2,2’-bipyridyl)ruthenium(II) perchlorate
Comparison: Tris(2,2’-bipyridine)ruthenium bis(hexafluorophosphate) is unique due to its high photostability and efficiency as a photoredox catalyst. Compared to its chloride and perchlorate counterparts, the hexafluorophosphate salt offers better solubility and stability in various solvents, making it more versatile for different applications .
属性
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYQWXVZLHTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24F12N6P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60804-74-2 | |
| Record name | Tris(2,2'-bipyridine)ruthenium(II) Bis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)


